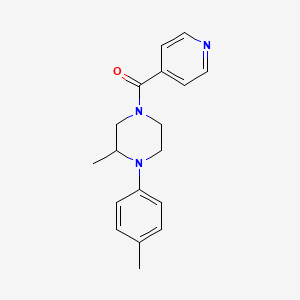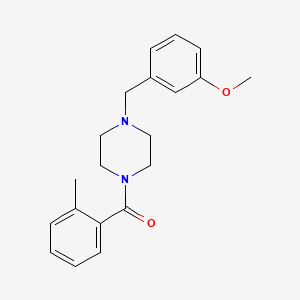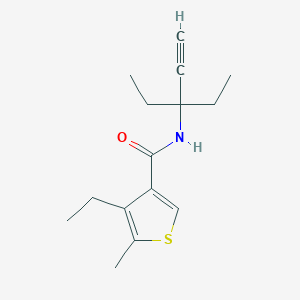![molecular formula C16H25N3S B4180486 N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180486.png)
N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea
Vue d'ensemble
Description
N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, also known as PETT, is a chemical compound that has been extensively studied for its potential therapeutic applications. PETT is a thiourea derivative that has shown promising results in various scientific research studies. In
Applications De Recherche Scientifique
N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea exerts its therapeutic effects through the inhibition of various enzymes and pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific studies. However, N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea. One potential direction is the further exploration of its anti-inflammatory and analgesic properties. N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea may have potential applications in the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. Another potential direction is the study of N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea may have potential as a neuroprotective agent and may help to slow the progression of these diseases. Additionally, further studies are needed to fully understand the safety and efficacy of N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea in humans.
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3S/c20-16(17-10-9-15-7-3-1-4-8-15)18-11-14-19-12-5-2-6-13-19/h1,3-4,7-8H,2,5-6,9-14H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPGRAAKXHXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-3-[2-(piperidin-1-yl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(5-methyl-3-thienyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4180406.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4180407.png)


![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4180426.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4180467.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4180472.png)

![3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)

![8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)